molecular formula C14H14FNO4S B270281 N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No. B270281
M. Wt: 311.33 g/mol
InChI Key: JKEQOWYAGOHPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide, also known as DBFS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. DBFS has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biological assays. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme involved in the regulation of acid-base balance in the body. N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide can inhibit the activity of carbonic anhydrase and protein tyrosine phosphatases, as mentioned above. In vivo studies have shown that N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide can reduce blood pressure in hypertensive rats, suggesting a potential therapeutic application in the treatment of hypertension. N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has several advantages as a reagent in scientific research. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to its use. N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively low binding affinity for some proteins, which may limit its usefulness in certain assays.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of new compounds based on the structure of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide, with potential therapeutic applications in areas such as cancer, inflammation, and cardiovascular disease. Another area of interest is the use of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide as a probe to study protein-ligand interactions and enzyme kinetics in more detail. Finally, there is potential for the development of new assays and screening methods based on N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide, which could be useful in drug discovery and other areas of scientific research.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, drug discovery, and biological assays. In medicinal chemistry, N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in drug discovery, particularly in the identification of new drug targets and the development of high-throughput screening assays. In biological assays, N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been used as a probe to study protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.

properties

Product Name

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide

Molecular Formula

C14H14FNO4S

Molecular Weight

311.33 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3

InChI Key

JKEQOWYAGOHPGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC

Origin of Product

United States

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